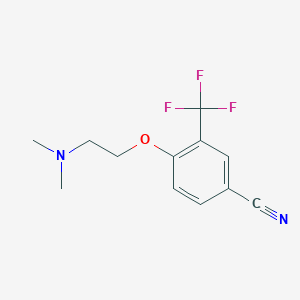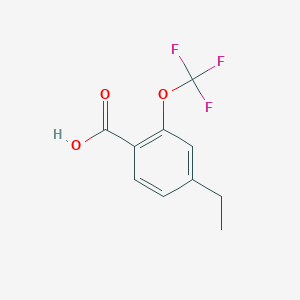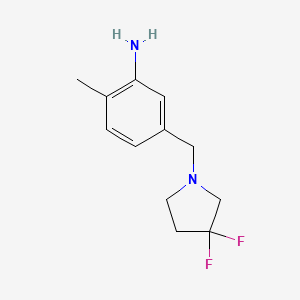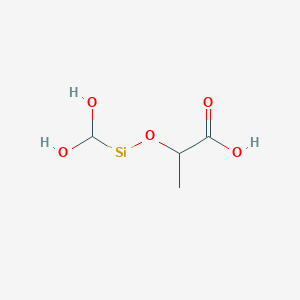
CID 21119041
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID is a silicon-containing organic compound with the molecular formula C5H12O5Si It is characterized by the presence of a propionic acid moiety linked to a dihydroxymethylsilyl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID typically involves the reaction of propionic acid derivatives with silanol compounds. One common method is the esterification of propionic acid with dihydroxymethylsilane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and crystallization are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated or alkoxylated products.
Applications De Recherche Scientifique
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential role in biomolecule stabilization and as a component in drug delivery systems.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The silicon moiety can enhance the stability and reactivity of the compound, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(TRIMETHYLSILYL)OXY]PROPIONIC ACID
- 2-[(DIMETHYLSILYL)OXY]PROPIONIC ACID
- 2-[(METHYLSILYL)OXY]PROPIONIC ACID
Uniqueness
2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID is unique due to the presence of two hydroxyl groups on the silicon atom, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific functionalization and enhanced performance.
Propriétés
Formule moléculaire |
C4H8O5Si |
|---|---|
Poids moléculaire |
164.19 g/mol |
InChI |
InChI=1S/C4H8O5Si/c1-2(3(5)6)9-10-4(7)8/h2,4,7-8H,1H3,(H,5,6) |
Clé InChI |
GRXLILSSEZSJHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O[Si]C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


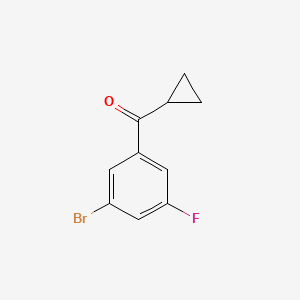
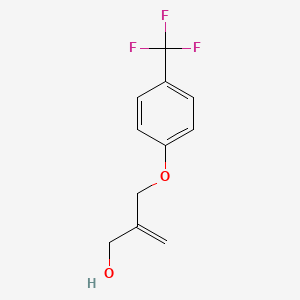

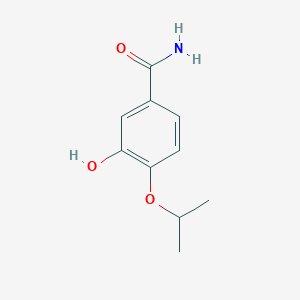

![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
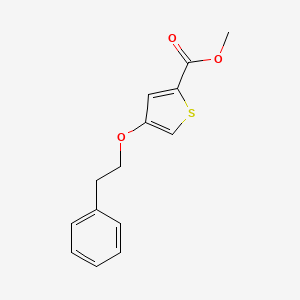
methanone](/img/structure/B15090965.png)
![1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B15090968.png)
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)
